4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate
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Overview
Description
(Z)-Clopenthixol-Succinate is a chemical compound belonging to the thioxanthene class of antipsychotic agents. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound is known for its efficacy in managing symptoms such as hallucinations, delusions, and thought disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Clopenthixol-Succinate typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a series of reactions involving the condensation of appropriate aromatic compounds.
Introduction of the Side Chain: The side chain is introduced via alkylation reactions, where specific alkyl halides are used under controlled conditions.
Formation of the Succinate Salt: The final step involves the reaction of the synthesized (Z)-Clopenthixol with succinic acid to form the succinate salt. This step is usually carried out in an aqueous medium under acidic conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of (Z)-Clopenthixol-Succinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and alkylation reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Formation of the Succinate Salt: The purified (Z)-Clopenthixol is reacted with succinic acid in large reactors to form the succinate salt, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions: (Z)-Clopenthixol-Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used under controlled temperature and pH conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioxanthene derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-Clopenthixol-Succinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving thioxanthene derivatives and their chemical behavior.
Biology: The compound is used in research related to neurotransmitter pathways and receptor binding studies.
Medicine: It is extensively studied for its antipsychotic properties and its effects on the central nervous system.
Industry: The compound is used in the development of new antipsychotic drugs and formulations.
Mechanism of Action
(Z)-Clopenthixol-Succinate exerts its effects primarily by blocking dopamine receptors in the brain. This action helps in reducing the symptoms of psychosis by preventing the overactivity of dopamine pathways. The compound also has some affinity for serotonin receptors, contributing to its overall antipsychotic effects.
Molecular Targets and Pathways:
Dopamine Receptors: The primary target is the D2 dopamine receptor, which is blocked by the compound, leading to reduced dopaminergic activity.
Serotonin Receptors: The compound also interacts with 5-HT2A receptors, modulating serotonin activity.
Comparison with Similar Compounds
(Z)-Clopenthixol-Succinate is unique among thioxanthene derivatives due to its specific receptor binding profile and efficacy in treating psychotic disorders. Similar compounds include:
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties but different receptor affinity.
Chlorprothixene: A thioxanthene derivative with a broader spectrum of receptor interactions.
Zuclopenthixol: A closely related compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness: (Z)-Clopenthixol-Succinate is distinguished by its high potency and specific receptor binding profile, making it particularly effective in managing severe psychotic symptoms.
Properties
Molecular Formula |
C26H31ClN2O5S |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-; |
InChI Key |
KUEAHHOXAMWWOW-CVIBNLPVSA-N |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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